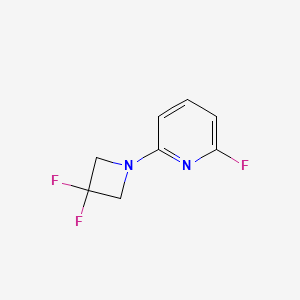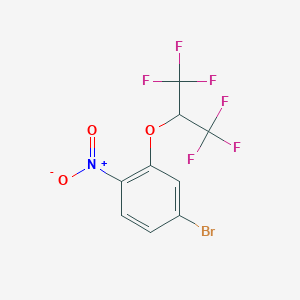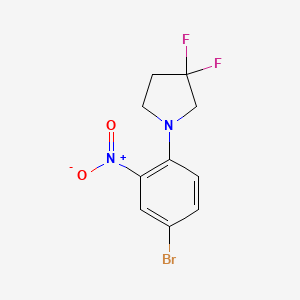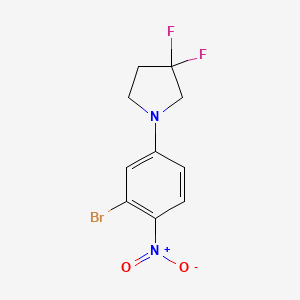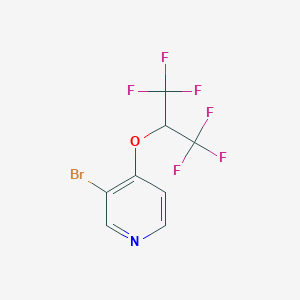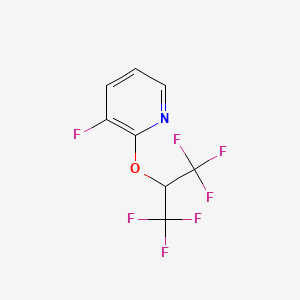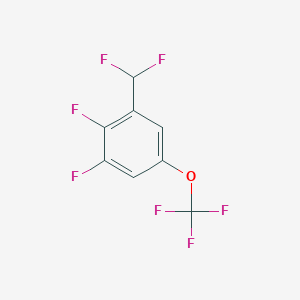
2,3-Difluoro-5-(trifluoromethoxy)benzodifluoride
Übersicht
Beschreibung
2,3-Difluoro-5-(trifluoromethoxy)benzodifluoride, commonly referred to as DFB, is a highly fluorinated compound used in a wide range of scientific applications. It is a colorless and odorless liquid with a boiling point of 151°C and a melting point of -20°C. It is a highly reactive compound, and is often used as a reagent in synthesis, as a catalyst in organic reactions, and as a source of fluorine in organic synthesis.
Wissenschaftliche Forschungsanwendungen
DFB has been used in a wide range of scientific applications, including organic synthesis, catalysis, and biochemistry. It has been used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a source of fluorine in organic synthesis. It has also been used in the synthesis of a variety of organic compounds, such as heterocycles, polymers, and pharmaceuticals. Additionally, it has been used in the synthesis of fluorinated polymers and as a reagent in the synthesis of fluorinated compounds.
Wirkmechanismus
DFB is a highly reactive compound, and its mechanism of action is based on its ability to react with other compounds. It can react with a variety of compounds, such as alcohols, amines, and carboxylic acids. It can also react with a variety of functional groups, such as aldehydes, ketones, and esters. Additionally, it can act as a nucleophile in nucleophilic substitution reactions, and can act as an electrophile in electrophilic substitution reactions.
Biochemical and Physiological Effects
DFB has been shown to have a variety of biochemical and physiological effects. It has been shown to be a potent inhibitor of cytochrome P450 enzymes, and has been shown to have antifungal, antibacterial, and antiviral activities. Additionally, it has been shown to have anti-inflammatory and analgesic properties. Additionally, it has been shown to have an inhibitory effect on the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
DFB has a number of advantages and limitations for use in laboratory experiments. One of the major advantages of DFB is its high reactivity, which makes it a useful reagent in organic synthesis. Additionally, it is a relatively inexpensive reagent, and is readily available. However, it is a highly reactive compound, and it can be corrosive and toxic. Additionally, it is volatile, and can easily evaporate if not stored properly.
Zukünftige Richtungen
The future of DFB in scientific research is promising, as it has a wide range of applications. It can be used in the synthesis of a variety of organic compounds, such as heterocycles, polymers, and pharmaceuticals. Additionally, it can be used in the synthesis of fluorinated polymers and as a reagent in the synthesis of fluorinated compounds. Additionally, it can be used in the development of new drugs and drug delivery systems. Additionally, it can be used in the development of new materials for medical and industrial applications. Additionally, it can be used in the development of new sensors and catalysts for use in biochemistry and chemical engineering. Finally, it can be used in the development of new methods for the synthesis of fluorinated compounds.
Eigenschaften
IUPAC Name |
1-(difluoromethyl)-2,3-difluoro-5-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7O/c9-5-2-3(16-8(13,14)15)1-4(6(5)10)7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMFNSBVQNSFKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)F)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-5-(trifluoromethoxy)benzodifluoride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



